

Commercial Suppliers and Technical Applications of Palmitic Acid-d2: An In-depth Guide

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Compound of Interest

Compound Name: *Palmitic acid-d2*

Cat. No.: *B164146*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of **Palmitic acid-d2** (Deuterated Palmitic Acid). **Palmitic acid-d2** is a stable isotope-labeled form of palmitic acid, the most common saturated fatty acid in animals and plants. Its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies is crucial for research in metabolic diseases, drug development, and cellular signaling.

Commercial Availability and Specifications

Palmitic acid-d2 is available from several reputable chemical suppliers. The following table summarizes key quantitative data from various vendors, providing researchers with a comparative overview for procurement.

Supplier	Catalog Number (Example)	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Iso topic	Enrichment	Physical Form
Cayman Chemical	9001876	62689-96-7	C ₁₆ H ₃₀ D ₂ O ₂	258.4	≥98%	deuterated forms (d ₁ -d ₂)	Crystalline Solid
Larodan Research Grade Lipids	71-1602	62689-96-7	C ₁₆ H ₃₀ D ₂ O ₂	258.44	Not specified	Not specified	
Cambridge Isotope Laboratories, Inc.	DLM-1153	62689-96-7	C ₁₆ H ₃₀ D ₂ O ₂	258.44	98%	Crystalline Solid	
MedChem Express	HY-113483S	62689-96-7	C ₁₆ H ₃₀ D ₂ O ₂	258.4	Not specified	Solid	

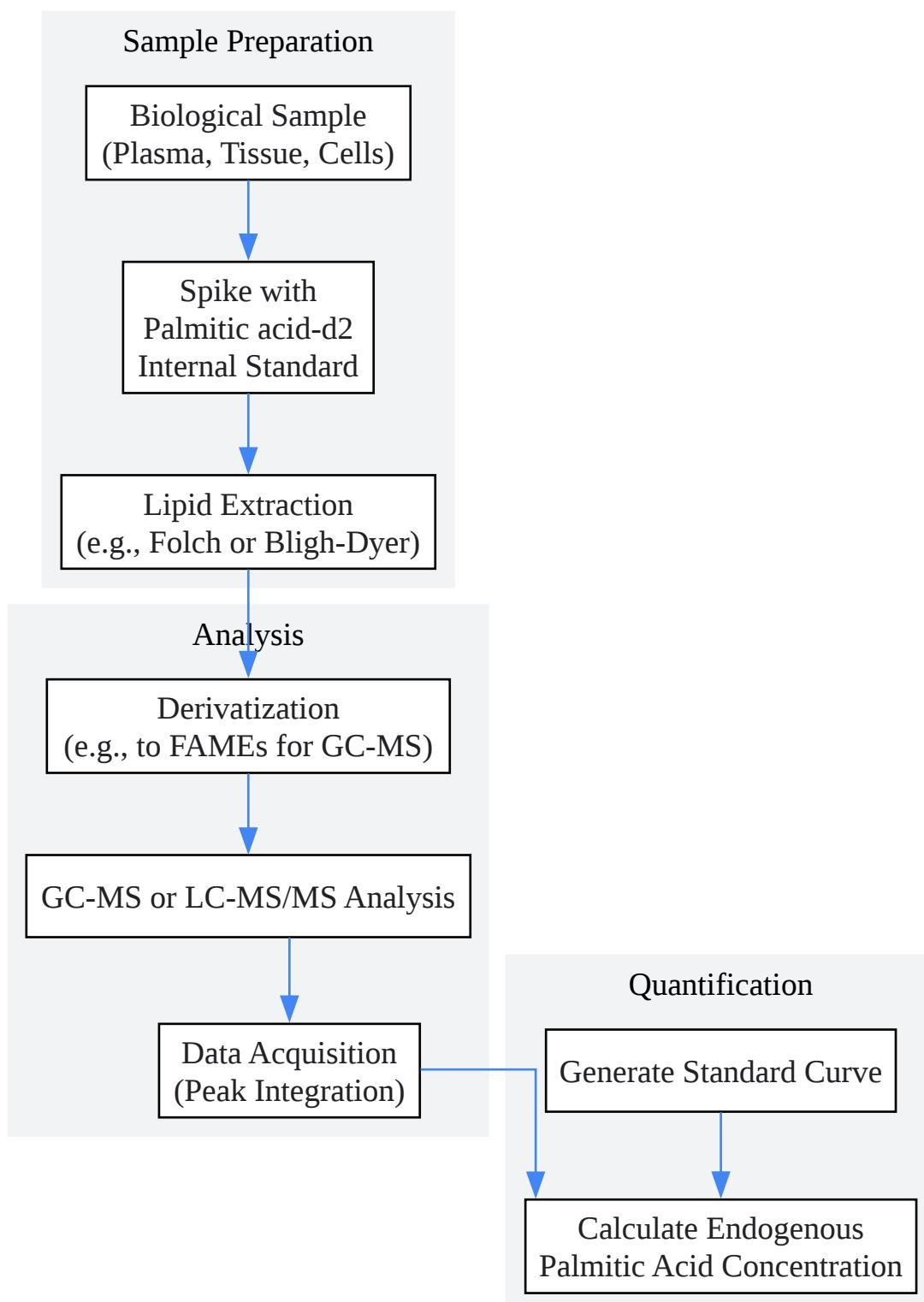
Note: Product specifications and availability are subject to change. Please refer to the respective supplier's website for the most current information.

Core Applications and Experimental Protocols

Palmitic acid-d2 is primarily utilized in two key research applications: as an internal standard for the accurate quantification of endogenous palmitic acid and as a metabolic tracer to study fatty acid metabolism and protein palmitoylation.

Quantification of Palmitic Acid using GC-MS/LC-MS

The use of deuterated internal standards is the gold standard for accurate quantification of analytes in complex biological matrices. **Palmitic acid-d2**, with its distinct mass, co-elutes with endogenous palmitic acid, allowing for correction of variability during sample preparation and analysis.



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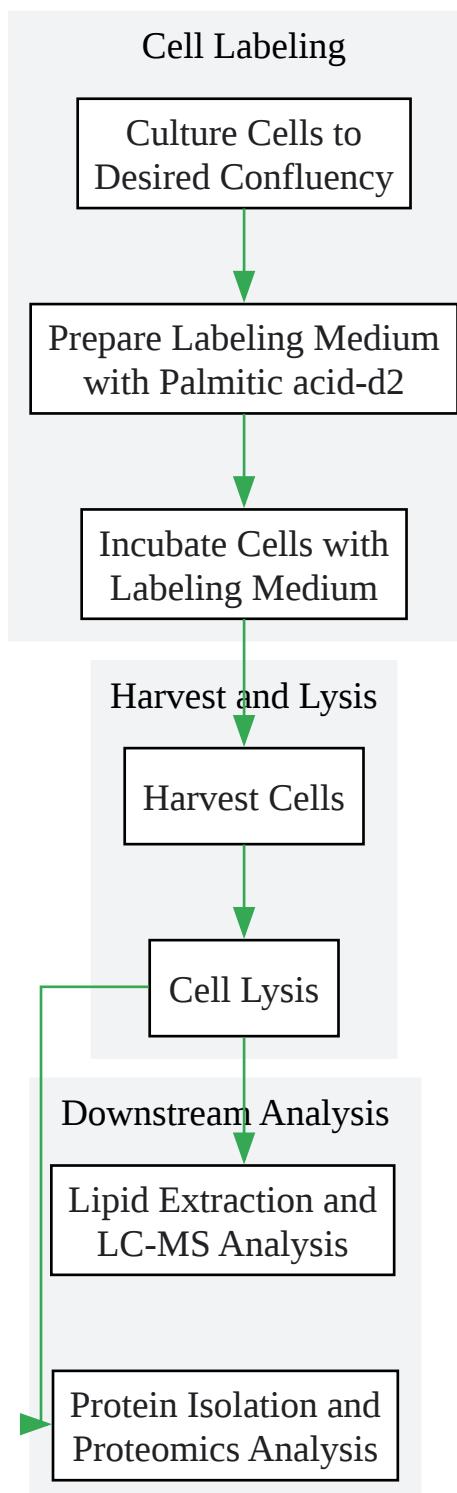
Caption: General workflow for quantifying fatty acids using a deuterated internal standard.

- Sample Preparation:
 - To 100 µL of human plasma, add a known amount of **Palmitic acid-d2** (e.g., 10 µL of a 100 µg/mL solution in methanol) as an internal standard.
 - Perform a liquid-liquid extraction using a 2:1:0.8 mixture of methanol:chloroform:water (Folch method).
 - Vortex vigorously and centrifuge to separate the phases.
 - Collect the lower organic phase containing the lipids.
 - Dry the lipid extract under a stream of nitrogen.
- Derivatization to Fatty Acid Methyl Esters (FAMEs):
 - To the dried lipid extract, add 2 mL of 14% boron trifluoride in methanol.
 - Incubate at 60°C for 30 minutes.
 - Add 1 mL of water and 2 mL of hexane, vortex, and centrifuge.
 - Collect the upper hexane layer containing the FAMEs.
- GC-MS Analysis:
 - Inject 1 µL of the FAME extract onto a suitable GC column (e.g., DB-23).
 - Use an appropriate temperature gradient for separation.
 - Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring the characteristic ions for palmitic acid methyl ester and **palmitic acid-d2** methyl ester.
- Quantification:
 - Generate a standard curve by analyzing known concentrations of unlabeled palmitic acid spiked with the same amount of **Palmitic acid-d2** internal standard.

- Calculate the ratio of the peak area of endogenous palmitic acid to the peak area of **Palmitic acid-d2**.
- Determine the concentration of palmitic acid in the plasma sample by interpolating this ratio on the standard curve.

Metabolic Labeling and Tracing

Metabolic labeling with **Palmitic acid-d2** allows researchers to trace its incorporation into complex lipids and its use in post-translational modifications, such as protein palmitoylation.



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Caption: Workflow for metabolic labeling experiments using **Palmitic acid-d2**.

- Cell Culture and Labeling:
 - Culture cells of interest (e.g., HEK293T) to 70-80% confluence.
 - Prepare a labeling medium by supplementing the regular growth medium with **Palmitic acid-d2** complexed to fatty acid-free bovine serum albumin (BSA). A typical final concentration is 50-100 μ M.
 - Incubate the cells with the labeling medium for a desired period (e.g., 4-24 hours).
- Cell Harvest and Lysis:
 - Wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Protein Isolation and Analysis:
 - Isolate the protein fraction from the cell lysate.
 - Perform techniques such as Acyl-Biotin Exchange (ABE) to specifically isolate palmitoylated proteins.
 - Analyze the protein samples by mass spectrometry-based proteomics to identify and quantify proteins that have incorporated **Palmitic acid-d2**.

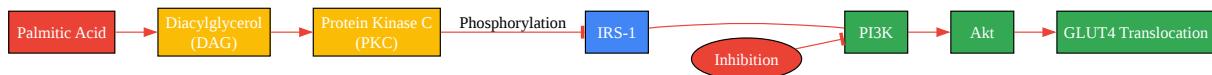
Signaling Pathways Involving Palmitic Acid

Palmitic acid is not only a metabolic fuel but also a signaling molecule that can influence various cellular processes, including insulin signaling and inflammatory pathways. Protein palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a key post-translational modification that regulates protein trafficking, localization, and function.

Palmitic Acid and Insulin Signaling

Elevated levels of free fatty acids, including palmitic acid, can lead to insulin resistance. One proposed mechanism involves the activation of protein kinase C (PKC), which can

phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), a key component of the insulin signaling cascade.

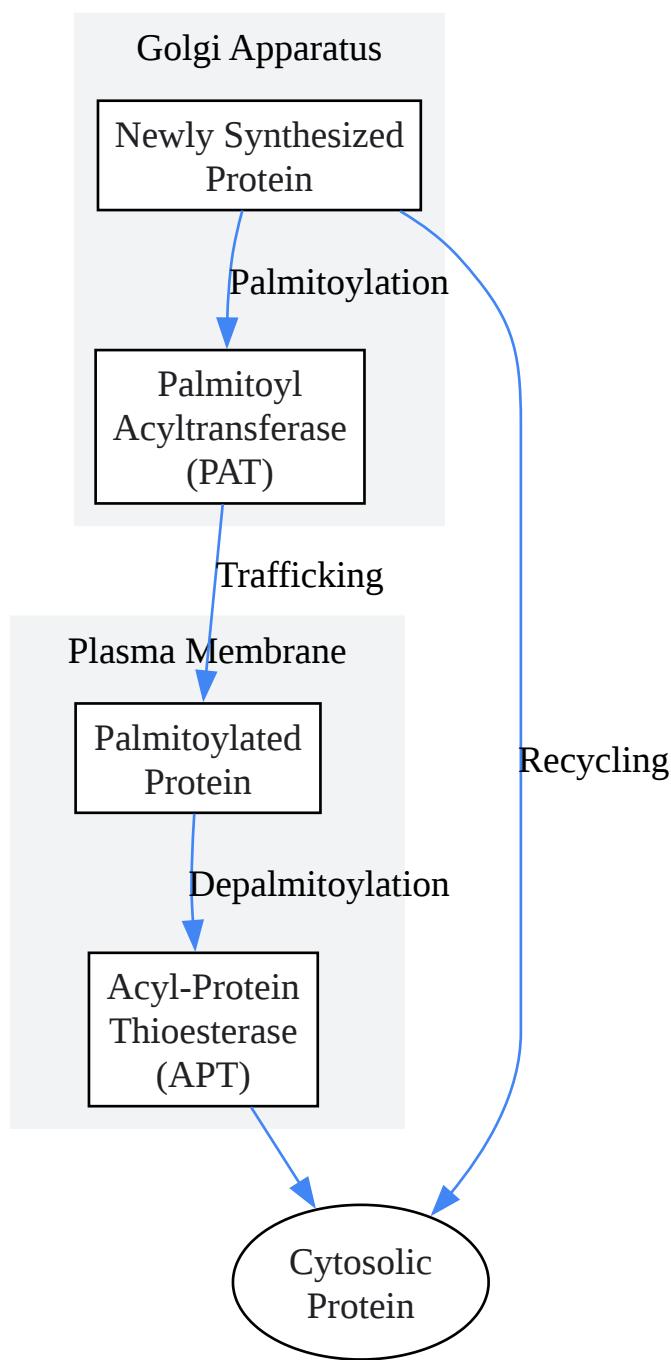


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Caption: Simplified pathway of palmitic acid-induced insulin resistance.

Protein Palmitoylation and Subcellular Trafficking

Protein palmitoylation plays a crucial role in directing proteins to specific subcellular locations, such as the plasma membrane or Golgi apparatus. The dynamic nature of this modification allows for the regulated movement of proteins between different cellular compartments.



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Caption: The role of palmitoylation in protein trafficking.

This technical guide provides a foundational understanding of the commercial landscape and key applications of **Palmitic acid-d2**. For further details on specific protocols and applications, researchers are encouraged to consult the primary literature and the technical resources provided by the suppliers.

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